2-Deoxy-D-ribonic acid lithium salt

CAS No.:

Cat. No.: VC17233911

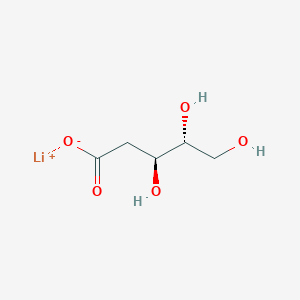

Molecular Formula: C5H9LiO5

Molecular Weight: 156.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9LiO5 |

|---|---|

| Molecular Weight | 156.1 g/mol |

| IUPAC Name | lithium;(3S,4R)-3,4,5-trihydroxypentanoate |

| Standard InChI | InChI=1S/C5H10O5.Li/c6-2-4(8)3(7)1-5(9)10;/h3-4,6-8H,1-2H2,(H,9,10);/q;+1/p-1/t3-,4+;/m0./s1 |

| Standard InChI Key | WZIPPBIIXKGDHT-RFKZQXLXSA-M |

| Isomeric SMILES | [Li+].C([C@@H]([C@@H](CO)O)O)C(=O)[O-] |

| Canonical SMILES | [Li+].C(C(C(CO)O)O)C(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

2-Deoxy-D-ribonic acid lithium salt (CAS No. 7284-15-3) is the lithium salt of 2-deoxy-D-ribonic acid, a pentonic acid derivative. The compound’s IUPAC name is (3S,4R)-3,4,5-trihydroxypentanoic acid lithium salt, reflecting its stereochemistry at the C3 and C4 positions . Its molecular formula is C₅H₁₀O₅·xLi, with a molecular weight of 150.13 g/mol for the free acid component . The lithium content (x) varies depending on the salt’s hydration state, though this parameter is rarely specified in commercial products .

Stereochemical Configuration

The D-enantiomer exhibits a specific spatial arrangement critical for its biological activity. The S configuration at C3 and R configuration at C4 distinguish it from its L-enantiomer counterpart (CAS No. 106566-66-9), which displays reversed stereochemistry . This enantiomeric distinction impacts its interaction with enzymes and receptors, as evidenced by its role in human metabolic pathways .

Structural Data:

| Property | Value | Source |

|---|---|---|

| SMILES | C(C@@HO)C(=O)O | |

| InChI Key | VBUWJOHKCBQXNU-IUYQGCFVSA-N | |

| Optical Activity (L-form) | [α]/D -12.0±2.0° (1 M HCl) |

Synthesis and Production

The synthesis of 2-deoxy-D-ribonic acid lithium salt involves multi-step processes emphasizing stereochemical control. A common approach derives from ribonolactone precursors, as outlined in methodologies for gemcitabine intermediates .

Key Synthetic Steps

-

Halogenation of Ribonolactone: Initial halogenation introduces a leaving group at the C2 position, facilitating subsequent deoxygenation .

-

Stereoselective Reduction: Catalytic hydrogenation or borohydride reduction ensures retention of the desired D-erythro configuration .

-

Lithium Salt Formation: Neutralization of the carboxylic acid group with lithium hydroxide yields the final product .

Recent advances employ Lewis acids like bis(cyclopentadienyl)titanium (IV) dichloride to enhance diastereoselectivity, achieving anti:syn ratios exceeding 19:1 in related compounds . These methods align with the synthesis of 2-deoxy-D-ribonic acid derivatives, though direct literature on the lithium salt remains limited.

Physicochemical Properties

The compound’s stability and reactivity are governed by its functional groups and lithium counterion. Key properties include:

| Property | Value | Source |

|---|---|---|

| Assay Purity | ≥95.0% (TLC) | |

| Storage Conditions | 2–8°C in airtight containers | |

| Solubility | Water-soluble | |

| Hygroscopicity | Moderate |

The optical activity of the L-enantiomer ([α]/D -12.0±2.0°) suggests that the D-form likely exhibits a positive specific rotation, though exact values are unreported . Its lithium salt form enhances solubility in polar solvents compared to the free acid.

Applications in Research and Industry

Metabolic Studies

As a human metabolite, 2-deoxy-D-ribonic acid participates in pentose phosphate pathway perturbations. Its lithium salt facilitates in vitro studies by improving bioavailability and stability under physiological conditions .

Pharmaceutical Intermediates

The compound’s structural similarity to gemcitabine precursors underscores its utility in nucleoside analog synthesis. For example, fluorinated derivatives of 2-deoxyribonic acid are investigated as positron emission tomography (PET) tracers for oncology imaging .

Biochemical Reagents

High-purity formulations (≥95.0% TLC) are commercially available for enzymatic assays and glycosylation studies . Its role in modulating ribonucleotide reductase (RNR) activity is particularly notable, given RNR’s function in DNA synthesis regulation .

| Supplier | Package Size | Price (USD) | Lead Time | Source |

|---|---|---|---|---|

| Aladdin | 10 mg | $153.90 | 8–12 weeks | |

| Aladdin | 50 mg | $485.90 | 8–12 weeks | |

| Aladdin | 250 mg | $1,691.90 | 8–12 weeks | |

| Sigma-Aldrich | 50 mg | €336.81 | Discontinued |

The discontinuation of Sigma-Aldrich’s L-enantiomer product (CAS 106566-66-9) highlights market prioritization of the D-form .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume